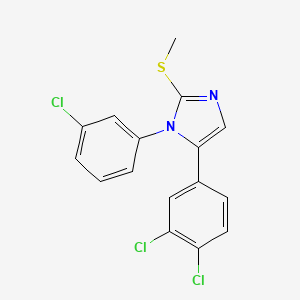

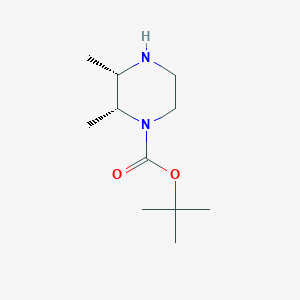

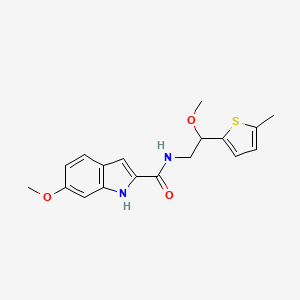

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. They are of significant interest in various chemical and pharmaceutical fields due to their versatile chemical properties and biological activities. The specific compound mentioned involves substituents like chlorophenyl groups and a methylthio group, indicating its potential for unique chemical behavior and interactions.

Synthesis Analysis

Imidazole derivatives are commonly synthesized through methods such as microwave-assisted synthesis. This technique provides a rapid and efficient route to these compounds, as demonstrated by the synthesis of related imidazole compounds (Saberi et al., 2009). Such methods often result in crystalline structures, which can be analyzed using X-ray diffraction (XRD) to confirm the molecular structure.

Molecular Structure Analysis

The crystal structure of imidazole derivatives can be elucidated using XRD, revealing details such as the planarity of the imidazole ring and the spatial arrangement of substituent groups. These structural analyses are critical for understanding the compound's chemical reactivity and interaction capabilities (Sharma et al., 2019).

Chemical Reactions and Properties

Imidazole compounds exhibit ambidentate properties, which means they can react at multiple sites. For instance, benzylation reactions of substituted imidazoles can occur at specific nitrogen atoms within the ring, influenced by the nature of the substituents (Ivanova et al., 2005). These reactions highlight the chemical versatility of imidazole derivatives.

Applications De Recherche Scientifique

Novel Metal-Based Chemotherapy

Research has explored the synthesis of metal complexes involving imidazole derivatives with potential applications in chemotherapy against tropical diseases. The study by Navarro et al. (2000) focuses on the preparation of copper and gold complexes with imidazole derivatives, demonstrating their characterization through various spectroscopic methods and the potential for novel chemotherapy treatments【Navarro et al., 2000】(https://consensus.app/papers/toward-novel-metalbased-diseases-navarro/5b4c16e04e42561daaeabaaf4b885147/?utm_source=chatgpt).

Corrosion Inhibition

Imidazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in sulfuric acid medium. Ouakki et al. (2019) reported that certain imidazole derivatives act as effective mixed-type inhibitors, showing high inhibition efficiency which was validated through electrochemical methods and quantum chemical calculations【Ouakki et al., 2019】(https://consensus.app/papers/quantum-chemical-evaluation-inhibitory-action-ouakki/a4302c14cb23544baac510887001ef26/?utm_source=chatgpt).

Antifungal Properties

The antifungal properties of imidazole derivatives have been studied extensively. For example, Walker et al. (1978) discussed a derivative that shows significant effectiveness against Candida albicans infections in vivo, with low reinfection rates post-treatment【Walker et al., 1978】(https://consensus.app/papers/144chlorophenyl226dichlorophenylthionbutyl1himidazole-walker/8b08cac34d55509fbfcb580484d98df6/?utm_source=chatgpt).

Synthesis and Characterisation

The synthesis and characterisation of imidazole derivatives have been a subject of interest due to their potential applications in various fields. For instance, Saberi et al. (2009) described the microwave-assisted synthesis of a chlorophenyl-diphenyl-imidazole compound, with its structure confirmed by X-ray diffraction【Saberi et al., 2009】(https://consensus.app/papers/microwaveassisted-synthesis-crystal-structure-saberi/9b517cc362325a028beccbe5a53175e9/?utm_source=chatgpt).

Luminescence Sensing

Imidazole-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing of benzaldehyde derivatives. Shi et al. (2015) demonstrated the selective sensitivity of these frameworks to benzaldehyde, making them potential candidates for fluorescence sensors【Shi et al., 2015】(https://consensus.app/papers/imidazole-dicarboxylatebased-lanthanide-frameworks-shi/5a75297cd241547faaab560115b9d3ae/?utm_source=chatgpt).

Antibacterial Agents

The search for novel antibacterial agents has led to the exploration of imidazole derivatives. Antolini et al. (1999) investigated analogues of a specific imidazole compound for activity against methicillin-resistant Staphylococcus aureus (MRSA), identifying key structural features required for biological activity【Antolini et al., 1999】(https://consensus.app/papers/analogues-antolini/452c79bf258355feb0363c4eb31f8300/?utm_source=chatgpt).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2S/c1-22-16-20-9-15(10-5-6-13(18)14(19)7-10)21(16)12-4-2-3-11(17)8-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCJTJYWOIOFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)

![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)

![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)